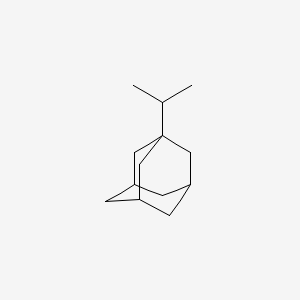![molecular formula C14H21ClN2O2 B8790297 benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride
Übersicht
Beschreibung
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. The process begins with the reaction of piperidine with benzyl chloroformate to form the Cbz-protected piperidine. This intermediate is then subjected to a series of reactions to introduce the aminomethyl group at the 3-position of the piperidine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N-Alloc-protected amines
- N-Boc-protected amines
- N-Cbz-protected amines
Comparison: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .
Eigenschaften
Molekularformel |
C14H21ClN2O2 |
|---|---|
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m0./s1 |
InChI-Schlüssel |
MACXIWCHAVQVRI-ZOWNYOTGSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















